molecular formula C22H25N3O4 B1386824 Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate CAS No. 1171698-40-0

Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate

Cat. No.: B1386824
CAS No.: 1171698-40-0
M. Wt: 395.5 g/mol
InChI Key: PRISCWSZBHSIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate is a bicyclic nitrogen-containing heterocyclic compound with the molecular formula C₂₂H₂₅N₃O₄ and a molecular weight of 395.46 g/mol . Its structure features a bridged 1,5-methanopyrido[1,2-a][1,5]diazocin core, an ethyl ester group, and a carbamoyl-linked phenylacetate moiety. This compound is cataloged under CAS 1171698-40-0 and is primarily utilized in synthetic organic chemistry and pharmacological research.

Properties

IUPAC Name

ethyl 2-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-2-29-21(27)11-15-6-8-18(9-7-15)23-22(28)24-12-16-10-17(14-24)19-4-3-5-20(26)25(19)13-16/h3-9,16-17H,2,10-14H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRISCWSZBHSIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H25N3O4
  • Molecular Weight : 393.45 g/mol
  • CAS Number : 1201845-46-6
  • Appearance : Off-white solid

Synthesis and Applications

This compound is often synthesized through multi-step synthetic routes involving various chemical transformations. It has been utilized in the development of complex drug molecules due to its multiple reactive sites. Notably, it can be involved in reactions such as the Biginelli reaction, which is crucial for forming highly functionalized heterocycles that exhibit significant pharmacological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM)
HEK29315.4
HepG212.7
Jurkat10.3

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. Preliminary tests have shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL . This dual activity highlights the potential of this compound as a versatile therapeutic agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the pyrido-diazocin moiety contributes to its ability to interact with cellular targets involved in cell growth and survival pathways. The structure may facilitate binding to specific enzymes or receptors that mediate cellular responses to stress or damage.

Case Studies and Research Findings

Numerous studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For example:

  • Anticancer Study : A study conducted on various derivatives showed that modifications to the phenyl ring significantly enhanced cytotoxicity against HepG2 cells.
  • Antibacterial Study : Another research highlighted the importance of structural variations in enhancing antibacterial efficacy against resistant strains.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

Bridged vs. Fused Bicyclic Systems: The target compound contains a 1,5-methanopyrido[1,2-a][1,5]diazocin ring system, which incorporates a bridged bicyclic architecture with two nitrogen atoms. This contrasts with fused bicyclic systems like tetrahydroimidazo[1,2-a]pyridine (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate), which lacks the methano bridge and features a more planar structure . 1,4-Dihydropyridines (e.g., compounds 6a-o in ) are monocyclic and exhibit greater conformational flexibility, making them less sterically hindered but less thermally stable compared to the target compound .

Functional Group Variations: Ethyl Ester Groups: Both the target compound and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () feature ethyl ester moieties, which enhance solubility in organic solvents . Amide/Carbamoyl Linkages: The target compound’s carbamoyl group is analogous to the carbamoyl substituents in 1,4-dihydropyridine-3,5-dicarboxamides (), though the latter lacks the bicyclic backbone .

Table 1: Key Structural and Physical Properties

Compound Core Structure Molecular Weight (g/mol) Functional Groups Melting Point (°C) Reference
Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate Bridged pyrido-diazocin 395.46 Ethyl ester, carbamoyl N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Fused imidazo-pyridine ~530* Diethyl ester, cyano, nitro 243–245
4-Substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide Monocyclic 1,4-dihydropyridine Varies (300–400)† Carbamoyl, methyl N/A

*Calculated from molecular formula; †Range estimated from substituent variations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.